(3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone
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Overview
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic compound that features both isoquinoline and pyrimidine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the isoquinoline and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents might include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods would likely involve optimization of the laboratory synthesis for scale-up. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially altering its biological activity.
Reduction: Reduction of specific functional groups to modify its properties.
Substitution: Replacement of certain groups with others to create derivatives with different characteristics.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would be optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized isoquinoline derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential interactions with biological macromolecules. Its structural features could allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery research.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been explored for their anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a useful component in various industrial applications.
Mechanism of Action
The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoquinoline or pyrimidine derivatives, such as:
- Isoquinoline-based drugs like quinine and papaverine.
- Pyrimidine-based drugs like 5-fluorouracil and cytarabine.
Uniqueness
What sets (3,4-dihydroisoquinolin-2(1H)-yl)(6-morpholinopyrimidin-4-yl)methanone apart is its unique combination of isoquinoline and pyrimidine structures. This dual functionality could confer unique biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(22-6-5-14-3-1-2-4-15(14)12-22)16-11-17(20-13-19-16)21-7-9-24-10-8-21/h1-4,11,13H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSFXPXKSBXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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